(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a keto group on a hexanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the protected amino acid.
Oxidation: The keto group is introduced by oxidizing the corresponding alcohol or aldehyde intermediate.
Deprotection: The protecting group on the amino group is removed to yield the free amino acid.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-6-(methoxy)-6-oxohexanoic acid hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.
(S)-2-Amino-6-(ethoxy)-6-oxohexanoic acid hydrochloride: Similar structure but with an ethoxy group instead of a benzyloxy group.
(S)-2-Amino-6-(phenoxy)-6-oxohexanoic acid hydrochloride: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C13H18ClNO4 |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
(2S)-2-amino-6-oxo-6-phenylmethoxyhexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c14-11(13(16)17)7-4-8-12(15)18-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H,16,17);1H/t11-;/m0./s1 |
InChI Key |
JMBKVWIZMJFWPS-MERQFXBCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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